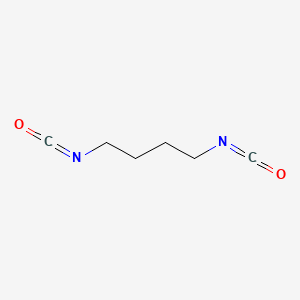
2-ヒドラジノ安息香酸
概要
説明
2-Hydrazinobenzoic acid is an organic compound with the molecular formula C7H8N2O2. It is a derivative of benzoic acid where the carboxyl group is substituted with a hydrazino group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
科学的研究の応用
2-Hydrazinobenzoic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
作用機序
Target of Action
It’s known that hydrazine derivatives are used as antituberculosis drugs , suggesting that they may target enzymes or proteins involved in the survival and replication of Mycobacterium tuberculosis.
Mode of Action
2-Hydrazinobenzoic acid acts as a proton acceptor, participating in a range of acid-base reactions . When exposed to an acid, the hydrochloride portion of the molecule undergoes protonation, leading to the formation of the hydrochloride anion . This anion can then interact with a base, resulting in the creation of the corresponding salt .
Biochemical Pathways
It’s known that in the presence of copper(ii) chloride, 2-hydrazinobenzoic acid is transformed into 2-chlorobenzoic acid . This transformation suggests that 2-Hydrazinobenzoic acid may be involved in redox reactions and could potentially affect pathways related to oxidative stress.
Pharmacokinetics
Its solubility in water suggests that it could be well-absorbed in the gastrointestinal tract and distributed throughout the body
Result of Action
Given its role as a proton acceptor , it may influence the pH balance within cells and potentially affect enzymatic reactions that are sensitive to pH changes.
Action Environment
The action of 2-Hydrazinobenzoic acid can be influenced by environmental factors such as pH and the presence of other ions. For example, in the presence of copper(II) chloride, 2-Hydrazinobenzoic acid is transformed into 2-chlorobenzoic acid . This suggests that the compound’s action, efficacy, and stability may vary depending on its environment.
生化学分析
Biochemical Properties
The biochemical properties of 2-Hydrazinobenzoic acid are largely defined by its role as a proton acceptor . When exposed to an acid, the hydrochloride portion of the molecule undergoes protonation, leading to the formation of the hydrochloride anion. This anion can then interact with a base, resulting in the creation of the corresponding salt
Molecular Mechanism
The molecular mechanism of 2-Hydrazinobenzoic acid involves its role as a proton acceptor . In the presence of an acid, the hydrochloride portion of the molecule undergoes protonation, leading to the formation of the hydrochloride anion
準備方法
Synthetic Routes and Reaction Conditions: 2-Hydrazinobenzoic acid can be synthesized through the diazotization of anthranilic acid followed by reduction. The process involves dissolving anthranilic acid in hydrochloric acid and cooling the solution. Sodium nitrite is then added to form the diazonium salt, which is subsequently reduced using stannous chloride to yield 2-hydrazinobenzoic acid .
Industrial Production Methods: Industrial production of 2-hydrazinobenzoic acid typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions: 2-Hydrazinobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzene derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are commonly used.
Major Products:
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoic acid derivatives.
類似化合物との比較
4-Hydrazinobenzoic acid: Similar in structure but with the hydrazino group at the para position.
2-Aminobenzoic acid: Contains an amino group instead of a hydrazino group.
2-Hydroxybenzoic acid: Contains a hydroxyl group instead of a hydrazino group.
Uniqueness: 2-Hydrazinobenzoic acid is unique due to its hydrazino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in the synthesis of complex organic molecules and in medicinal chemistry for developing new therapeutic agents.
特性
IUPAC Name |
2-hydrazinylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-9-6-4-2-1-3-5(6)7(10)11/h1-4,9H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGVDCBVGNMCJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201377 | |
| Record name | 2-Hydrazinobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-27-2 | |
| Record name | 2-Hydrazinobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydrazinobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Hydrazinobenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydrazinobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydrazinobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDRAZINOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDR9R94GA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data for 2-Hydrazinobenzoic acid?
A1: 2-Hydrazinobenzoic acid has the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. Its structure can be characterized using various spectroscopic techniques:
- IR Spectroscopy: [] This technique helps identify functional groups present in the molecule, such as the carboxylic acid and hydrazine moieties. Characteristic peaks for these groups can be observed in the IR spectrum.
- NMR Spectroscopy: [, , ] Both ¹H NMR and ¹³C NMR provide information about the environment and connectivity of hydrogen and carbon atoms in the molecule, respectively. This data is crucial for confirming the structure and studying potential conformational changes upon complexation.
Q2: What are the common applications of 2-Hydrazinobenzoic acid in chemical synthesis?
A2: 2-Hydrazinobenzoic acid serves as a versatile building block in organic synthesis, particularly for constructing heterocyclic compounds.
- Synthesis of [, , ]Triazolo[1,5-a]quinazolines: [, , , , ] This class of compounds exhibits various biological activities and can be synthesized by reacting 2-Hydrazinobenzoic acid with different N-cyano-imidates or dimethyl-n-cyanoimidodithiocarbonate derivatives.
- Synthesis of Suvorexant Intermediate: [] A key intermediate in the synthesis of Suvorexant, a medication for insomnia, can be prepared starting from 2-Hydrazinobenzoic acid hydrochloride. The reaction involves condensation with glyoxal followed by copper-catalyzed cyclization.
Q3: Can 2-Hydrazinobenzoic acid be used for metal ion detection?
A3: Yes, a derivative of 2-Hydrazinobenzoic acid, 3-mehoxy-4-hydroxybenzaldehyde-2-hydrazinobenzoic acid (MHBHBA), has been investigated as a fluorescence reagent for silver ion (Ag⁺) detection. [] MHBHBA forms a stable complex with Ag⁺, leading to fluorescence quenching. This property enables the development of a sensitive method for determining trace amounts of silver.
Q4: How does the structure of 2-Hydrazinobenzoic acid influence its complexation with metal ions?
A4: The presence of both carboxylic acid and hydrazine functional groups in 2-Hydrazinobenzoic acid provides multiple sites for metal coordination. [, ] The relative position of these groups, specifically the ortho arrangement of the hydrazine moiety to the carboxylic acid, influences the stability and geometry of the formed complexes.
- Thermodynamic Studies: [] Thermodynamic parameters like stability constants, enthalpy, and entropy changes obtained from potentiometric titrations provide insights into the nature of metal-ligand interactions. These studies can reveal whether the complexation process is spontaneous, endothermic, and driven by electrostatic or non-electrostatic forces.
- Spectroscopic Characterization: [] IR spectroscopy can confirm the involvement of specific functional groups in metal coordination by observing shifts in characteristic peaks upon complexation.
Q5: Are there any computational studies on 2-Hydrazinobenzoic acid and its derivatives?
A5: Yes, computational chemistry methods like Density Functional Theory (DFT) have been employed to study the structural and electronic properties of 2-methylthio-triazoloquinazoline derivatives, which are synthesized from 2-Hydrazinobenzoic acid. [, ] These studies provide valuable information on:
Q6: What are the future directions for research on 2-Hydrazinobenzoic acid and its derivatives?
A6: Given its versatility as a synthetic building block and its potential in various applications, further research on 2-Hydrazinobenzoic acid and its derivatives is warranted. Some potential avenues for exploration include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Chloro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1581507.png)


![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B1581510.png)





